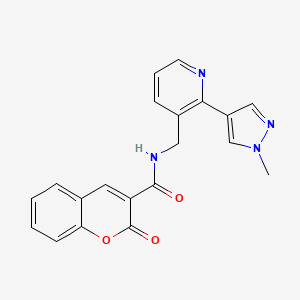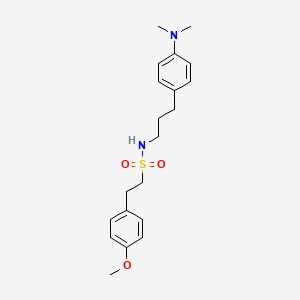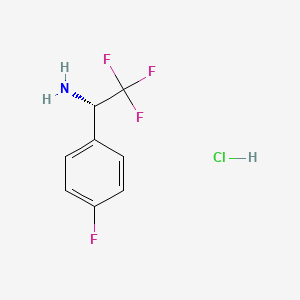![molecular formula C21H22N2O3 B2738581 2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851404-38-1](/img/structure/B2738581.png)
2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a quinoline group (a type of heterocyclic aromatic organic compound) and a methoxyphenyl group (an aromatic group with a methoxy substituent). These types of compounds are often found in various pharmaceuticals and could have a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups, including a quinoline group and a methoxyphenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the methoxy group might be susceptible to demethylation reactions, while the quinoline group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally. These properties would likely be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .科学的研究の応用
Spatial Orientation in Anion Coordination
Research has shown that amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique spatial orientations that facilitate anion coordination. These compounds can self-assemble through weak interactions, forming structures that have potential implications in the development of molecular sensors and materials science. The study by Kalita and Baruah (2010) demonstrates the tweezer-like geometry and channel-like structures of these compounds, which could have applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Co-crystal Formation
The ability of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide to form co-crystals with aromatic diols, as researched by Karmakar et al. (2009), underscores its significance in the study of solid-state chemistry. These co-crystals have unique structural characteristics that could have implications in the development of pharmaceutical compounds and in the understanding of molecular interactions in the solid state (Karmakar, Kalita, & Baruah, 2009).
Structural Aspects and Properties of Amide Derivatives
The structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives, as explored by Karmakar, Sarma, and Baruah (2007), highlight the compound's versatility in forming gels and crystalline solids under different conditions. This research has implications for the design of new materials with specific fluorescence properties, which could be useful in sensor technology and material science (Karmakar, Sarma, & Baruah, 2007).
Inhibition Efficiencies in Corrosion Studies
The compound has been studied in the context of corrosion inhibition, demonstrating the relationship between molecular structure and efficiency in protecting metals from corrosion. Zarrouk et al. (2014) performed quantum chemical calculations on related quinoxalines to understand their inhibition efficiencies, which could lead to advancements in corrosion protection technologies (Zarrouk et al., 2014).
Fluorescence Quenching and Acid Binding
Amide derivatives such as N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide have been studied for their fluorescence quenching properties upon interaction with acids, as researched by Karmakar and Baruah (2008). This property is significant for the development of fluorescent sensors for detecting acids in various environments (Karmakar & Baruah, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-3-6-16-13-17(21(25)23-19(16)11-14)9-10-22-20(24)12-15-4-7-18(26-2)8-5-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSPGKXEPXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)
![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)

![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)

